(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]butanediamide;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RNAIII-inhibiting peptide TFA is a potent inhibitor of Staphylococcus aureus, a bacterium responsible for various infections such as cellulitis, keratitis, septic arthritis, osteomyelitis, and mastitis . This compound is particularly effective in disrupting quorum-sensing mechanisms, which are crucial for bacterial communication and pathogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: RNAIII-inhibiting peptide TFA is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified .
Industrial Production Methods: Industrial production of RNAIII-inhibiting peptide TFA follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for high-throughput production. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry .
Chemical Reactions Analysis
Types of Reactions: RNAIII-inhibiting peptide TFA primarily undergoes peptide bond formation during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions:
Reagents: Fmoc-protected amino acids, coupling reagents (e.g., HBTU, HATU), and deprotection reagents (e.g., piperidine).
Conditions: The synthesis is carried out in anhydrous conditions to prevent hydrolysis.
Major Products: The major product of the synthesis is the RNAIII-inhibiting peptide TFA itself, which is then purified and characterized .
Scientific Research Applications
RNAIII-inhibiting peptide TFA has a wide range of applications in scientific research:
Mechanism of Action
RNAIII-inhibiting peptide TFA exerts its effects by disrupting the quorum-sensing mechanisms of Staphylococcus aureus. It inhibits the synthesis of RNAIII, a key regulatory molecule in the quorum-sensing pathway. This inhibition prevents the expression of virulence factors and reduces bacterial adhesion and biofilm formation . The molecular targets include the RNAIII-activating protein and its associated pathways .
Comparison with Similar Compounds
RNAIII-inhibiting peptide (RIP): Another inhibitor of Staphylococcus aureus quorum sensing, similar in structure and function to RNAIII-inhibiting peptide TFA.
RNAIII-activating protein (RAP) inhibitors: Compounds that inhibit the activation of RNAIII by targeting the RNAIII-activating protein.
Uniqueness: RNAIII-inhibiting peptide TFA is unique due to its high potency and specificity in inhibiting Staphylococcus aureus quorum sensing. It has shown significant efficacy in reducing bacterial load and enhancing the effects of conventional antibiotics .
Properties
Molecular Formula |
C47H57F3N10O13 |
---|---|
Molecular Weight |
1027.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]butanediamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C45H56N10O11.C2HF3O2/c1-24(57)38(44(65)52-34(21-37(47)59)41(62)50-32(39(48)60)19-25-8-3-2-4-9-25)54-42(63)33(20-27-22-49-31-11-6-5-10-29(27)31)51-43(64)36-12-7-17-55(36)45(66)35(23-56)53-40(61)30(46)18-26-13-15-28(58)16-14-26;3-2(4,5)1(6)7/h2-6,8-11,13-16,22,24,30,32-36,38,49,56-58H,7,12,17-21,23,46H2,1H3,(H2,47,59)(H2,48,60)(H,50,62)(H,51,64)(H,52,65)(H,53,61)(H,54,63);(H,6,7)/t24-,30+,32+,33+,34+,35+,36+,38+;/m1./s1 |
InChI Key |
UFMWBLWECSYAKK-TUPMYQNZSA-N |
SMILES |
CC(C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)N)O.C(=O)(C(F)(F)F)O |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)N)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)N)O.C(=O)(C(F)(F)F)O |
sequence |
One Letter Code: YSPWTNF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.